(1-(2-Methoxyethyl)cyclohexyl)methanol
Description
(1-(2-Methoxyethyl)cyclohexyl)methanol is a cyclohexane derivative functionalized with a methoxyethyl group (-CH₂CH₂OCH₃) and a hydroxymethyl group (-CH₂OH) at the 1-position. The methoxyethyl group introduces polarity and conformational flexibility, while the hydroxymethyl group enhances hydrophilicity. Such features make it relevant in pharmaceutical and materials science research, particularly where solubility and steric effects are critical .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h11H,2-9H2,1H3 |
InChI Key |
LGGKDTWEIPNAGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCCC1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of (1-(2-Methoxyethyl)cyclohexyl)methanol and its analogs:
Conformational Analysis
Substituents on cyclohexane rings significantly influence conformational equilibria. Studies on 1-methylcyclohexanol (, ) show that bulky groups favor equatorial positions to avoid 1,3-diaxial interactions. For this compound, the flexible methoxyethyl group may adopt equatorial conformations, reducing steric strain. In contrast, rigid substituents like the 4-chlorophenyl group in [1-(4-Chlorophenyl)cyclohexyl]methanol may enforce specific conformations, impacting binding in biological systems .
Physicochemical Properties
- Polarity: The methoxyethyl group enhances polarity compared to purely alkyl-substituted analogs (e.g., cyclohexanemethanol). However, it is less polar than aromatic derivatives like [1-(4-Chlorophenyl)cyclohexyl]methanol due to the absence of a strong electron-withdrawing group .
- Solubility : Methoxyethyl groups improve aqueous solubility relative to hydrophobic substituents (e.g., dimethyl or chlorophenyl groups). This property is critical in drug design, as seen in EZH2 inhibitors with similar structural motifs .
- Thermal Stability: Cyclobutyl analogs (e.g., [1-(2-Methoxyethyl)cyclobutyl]methanol) may exhibit lower thermal stability due to ring strain, whereas cyclohexane derivatives are generally more stable .
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